1,3-Diphenylazulene
Description
Azulene, a non-benzenoid aromatic hydrocarbon, exhibits unique electronic properties due to its polarized π-system, making its derivatives valuable in materials science and supramolecular chemistry. For instance, 5,7-diphenylazulene is synthesized via Suzuki–Miyaura coupling of bromobenzene with 5,7-di(Bpin)azulene, a product of azulene polyborylation . This compound serves as a precursor for calixazulenes, which are studied for host-guest interactions with fullerenes .
Properties
CAS No. |
193467-30-0 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
InChI Key |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Strategies
The Suzuki-Miyaura reaction has emerged as the predominant method for synthesizing 1,3-diphenylazulene derivatives. As demonstrated in recent work by European research groups, this approach utilizes 1,3-dibromoazulene as the central precursor, which undergoes sequential coupling with arylboronic acids under controlled conditions. The general reaction scheme involves:
- Initial mono-coupling : Formation of 1-bromo-3-arylazulene intermediates
- Secondary coupling : Subsequent arylation at the remaining bromine position
Critical reaction parameters include:
- Palladium catalyst selection (tetrakis(triphenylphosphine)palladium(0) preferred)
- Base composition (cesium carbonate provides optimal deprotonation)
- Solvent system (tetrahydrofuran/water mixtures in 10:1 ratio)
- Temperature profile (maintained at 80°C for 72 hours)
Detailed Synthesis Protocol for 1,3-Diphenylazulenes
Preparation of 1,3-Dibromoazulene Precursor
The synthetic pathway begins with the bromination of azulene at the 1- and 3-positions. While the exact bromination conditions remain proprietary in recent literature, nuclear magnetic resonance (NMR) characterization data confirm successful dibromination through distinctive splitting patterns in the aromatic region (δ 8.50–7.30 ppm).
Suzuki-Miyaura Coupling Optimization
Systematic optimization of cross-coupling conditions has revealed several critical factors influencing reaction efficiency:
Table 1. Comparative Yields in 1,3-Diarylazulene Synthesis
| Entry | Aryl Boronic Acid | Catalyst Loading (%) | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|
| 1 | 4-Methylsulfanylphenyl | 8.1 | 17 | >94% |
| 2 | 4-Trifluoromethylphenyl | 8.3 | 11 | >97% |
| 3 | 4-Cyanophenyl | 7.9 | 13* | >99% |
*Contaminated with 80% unreacted boronic acid
The moderate yields observed (11–17%) highlight the steric challenges associated with sequential coupling at the 1- and 3-positions of the azulene core. Microwave-assisted synthesis attempts showed no significant improvement in reaction kinetics or yield, suggesting fundamental limitations in the electron-deficient nature of the dibrominated intermediate.
Advanced Functionalization Techniques
Iron-Mediated Coupling Approaches
Complementary to palladium catalysis, recent developments in iron complex chemistry offer alternative pathways for azulene functionalization. Cationic η⁵-iron carbonyl complexes demonstrate remarkable reactivity toward azulene derivatives under mild conditions (room temperature, 4–16 hour reactions). Key advantages include:
- Tolerance of electron-withdrawing substituents
- Improved regioselectivity in crowded systems
- Compatibility with aqueous acetone solvent systems
A representative iron-mediated procedure involves:
- Complex formation : Generation of [Fe(CO)₃(η⁵-azulenyl)]⁺ intermediates
- Nucleophilic attack : Addition of aryl nucleophiles at the activated positions
- Workup : Filtration through basic aluminum oxide followed by reversed-phase chromatography
Spectroscopic Characterization Benchmarks
Nuclear Magnetic Resonance Analysis
¹H NMR spectra of this compound derivatives exhibit characteristic splitting patterns:
- Azulenic protons : Doublets in δ 8.65–8.51 ppm (J = 9.5–9.7 Hz)
- Aromatic substituents : Multiplet patterns between δ 7.95–7.35 ppm
- Methylsulfanyl groups : Singlets at δ 2.56 ppm (integration = 6H)
¹³C NMR data confirm successful coupling through the appearance of:
Mass Spectrometric Validation
Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion confirmation:
- 1,3-Bis(4-methylsulfanylphenyl)azulene : m/z 373 [M+H]⁺
- 1,3-Bis[4-(trifluoromethyl)phenyl]azulene : m/z 449 [M+H]⁺
- 4-[3-(4-Cyanophenyl)azulen-1-yl]benzonitrile : m/z 331 [M+H]⁺
Challenges in Synthetic Methodology
Yield Limitations and Byproduct Formation
The inherent electronic structure of azulene creates significant barriers to efficient diarylation:
Purification Complexities
Chromatographic separation remains challenging due to:
- Similar polarities between mono- and diarylated products
- Co-elution of unreacted starting materials
- Degradation of azulenic chromophores on silica gel
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
Scientific Research Applications
1,3-Diphenylazulene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
Comparison with Similar Compounds
5,7-Diphenylazulene
Synthesis: Produced via Suzuki coupling after exhaustive borylation of azulene with bis(pinacolato)diboron (B₂pin₂), yielding 5,7-diphenylazulene in good yields (~70–80%) . Properties: Limited solubility in common solvents (e.g., CS₂, toluene) complicates applications in solution-phase studies. However, dilute dichloromethane solutions enable UV–vis titration for supramolecular research .
1,2,3-Triphenylazulene
Synthesis : Catalytic dimerization of diphenylacetylene using sulfenyl halides, achieving modest yields (~50–60%) .
Properties : A fully substituted azulene with three phenyl groups, enhancing steric bulk and altering electronic properties compared to diphenyl analogs.
Applications : Primarily of historical interest in azulene synthesis methodologies .
Heteroaryl-Substituted Azulenes (e.g., 1-(3-Isoxazolyl)azulene)
Synthesis: Derived from methyl 1-acetylazulene-3-carboxylate via enaminone intermediates. Reaction with hydroxylamine or hydrazines yields isoxazolyl or pyrazolyl azulenes in moderate yields (40–60%) . Applications: Explored as building blocks for functional materials and bioactive molecules .
Diphenylamine Analogs
These compounds are pharmacologically active, highlighting the role of aryl groups in bioactivity .
Data Table: Key Comparative Features
Research Findings and Challenges
- Synthetic Efficiency : Suzuki coupling outperforms older methods (e.g., catalytic dimerization) in yield and reproducibility for diphenylazulenes .
- Solubility Limitations : 5,7-Diphenylazulene’s poor solubility restricts its utility in NMR studies, necessitating alternative solvents like dichloromethane for UV–vis analysis .
- Heteroaryl Functionalization: Enaminone-based routes provide modular access to diverse azulene derivatives but require optimization for industrial-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
